7-(2-ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione 7-(2-ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 442864-69-9
VCID: VC6844052
InChI: InChI=1S/C17H19FN4O3S/c1-3-25-9-8-22-13-14(21(2)16(24)20-15(13)23)19-17(22)26-10-11-4-6-12(18)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,20,23,24)
SMILES: CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C
Molecular Formula: C17H19FN4O3S
Molecular Weight: 378.42

7-(2-ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 442864-69-9

Cat. No.: VC6844052

Molecular Formula: C17H19FN4O3S

Molecular Weight: 378.42

* For research use only. Not for human or veterinary use.

7-(2-ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione - 442864-69-9

Specification

CAS No. 442864-69-9
Molecular Formula C17H19FN4O3S
Molecular Weight 378.42
IUPAC Name 7-(2-ethoxyethyl)-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C17H19FN4O3S/c1-3-25-9-8-22-13-14(21(2)16(24)20-15(13)23)19-17(22)26-10-11-4-6-12(18)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,20,23,24)
Standard InChI Key VSISPQBGESFWAZ-UHFFFAOYSA-N
SMILES CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₉FN₄O₃S, with a molecular weight of 378.42 g/mol. Its IUPAC name, 7-(2-ethoxyethyl)-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, systematically describes its substituents:

  • A 2-ethoxyethyl group at position 7 of the purine core.

  • A (4-fluorobenzyl)thio moiety at position 8.

  • A methyl group at position 3.

The purine backbone is functionalized at positions 2 and 6 with ketone groups, forming the dione structure. The 4-fluorobenzyl group introduces aromaticity and electron-withdrawing characteristics, while the thioether linkage at position 8 enhances stability compared to oxygen-based ethers.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₉FN₄O₃S
Molecular Weight378.42 g/mol
IUPAC Name7-(2-ethoxyethyl)-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
SMILESCCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C
InChIKeyVSISPQBGESFWAZ-UHFFFAOYSA-N

Stereochemical Considerations

The compound lacks chiral centers, as confirmed by its SMILES and InChIKey representations. The planar purine ring system allows for potential π-π stacking interactions with aromatic biological targets, while the 4-fluorobenzyl group may engage in hydrophobic interactions.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, techniques such as column chromatography (for non-polar intermediates) and recrystallization (using ethanol/water mixtures) would isolate the product. Characterization likely employs:

  • ¹H/¹³C NMR to verify substituent positions.

  • HRMS for molecular weight confirmation.

  • HPLC for purity assessment (>95% typical for research compounds).

Physicochemical Properties

Solubility and Stability

Although solubility data are unavailable, the structure predicts:

  • Moderate lipid solubility due to the ethoxyethyl and fluorobenzyl groups.

  • Low aqueous solubility at physiological pH, necessitating DMSO or ethanol as solvents for biological assays.

  • Stability: The thioether linkage resists hydrolysis under acidic conditions better than oxygen ethers, while the fluorobenzyl group enhances metabolic stability compared to non-halogenated analogs .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Octanol-Water)~2.3ChemAxon Calculator
Hydrogen Bond Donors1 (N-H group)Structure Analysis
Hydrogen Bond Acceptors6 (2 ketones, 3 ether oxygens, 1 F)Structure Analysis
Polar Surface Area~90 ŲMolinspiration

Spectroscopic Profiles

  • IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch), and ~650 cm⁻¹ (C-S stretch).

  • UV-Vis: Absorption maxima near 260–280 nm due to the purine π-system.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparison with Related Purines

CompoundMolecular WeightKey SubstituentsPotential ApplicationSource
8-Bromo-7-(2-butynyl)-3-methylxanthine297.11 g/mol8-Br, 7-butynylLinagliptin impurity analysis
7-(4-Fluorobenzyl)-8-(2-hydroxyethylthio)-1,3-dimethylpurine-2,6-dione364.4 g/mol4-Fluorobenzyl, 2-hydroxyethylthioKinase inhibitor candidate
Target Compound378.42 g/mol4-Fluorobenzylthio, 2-ethoxyethylHypothetical kinase modulator

The target compound’s higher molecular weight and ethoxyethyl group may improve cell membrane permeability compared to the hydroxyethylthio analog. Its fluorobenzylthio moiety offers greater chemical stability than the brominated derivative .

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